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Abstract
(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in

medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key

structural motif in various biologically active compounds. This technical guide provides a

comprehensive overview of the physical and chemical characteristics of (3-Ethoxy-4-
methoxyphenyl)methanamine, including its structural properties, and predicted

physicochemical parameters. Detailed experimental protocols for the determination of key

characteristics are also presented. Furthermore, a common synthetic route and the potential

biological relevance of this class of compounds are discussed and visualized.

Chemical and Physical Characteristics
(3-Ethoxy-4-methoxyphenyl)methanamine, also known as 3-ethoxy-4-methoxybenzylamine,

possesses a unique combination of functional groups that dictate its chemical behavior and

physical properties. The presence of an ethoxy and a methoxy group on the benzene ring,
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along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for

intermolecular interactions.

Structural and Molecular Data
Property Value Source

IUPAC Name
(3-Ethoxy-4-

methoxyphenyl)methanamine
N/A

Synonyms
3-Ethoxy-4-

methoxybenzylamine
N/A

Molecular Formula C₁₀H₁₅NO₂ N/A

Molecular Weight 181.23 g/mol N/A

Canonical SMILES CCOC1=C(C=C(C=C1)CN)OC N/A

InChI Key
SEMVGKZMRJJWLJ-

UHFFFAOYSA-N
N/A

Physicochemical Properties
Quantitative experimental data for the melting point, solubility, and pKa of (3-Ethoxy-4-
methoxyphenyl)methanamine are not readily available in the cited literature. The boiling point

has been reported, and a predicted pKa value for a closely related compound is available.

Property Value Source

Boiling Point 279.8 °C at 760 mmHg [1]

Melting Point Data not available N/A

Solubility Data not available N/A

pKa (Predicted for a related

compound)
6.84 ± 0.10 [2]

Experimental Protocols
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This section outlines standard methodologies for the experimental determination of the key

physicochemical properties of (3-Ethoxy-4-methoxyphenyl)methanamine.

Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

Sample Preparation: A small, dry sample of (3-Ethoxy-4-methoxyphenyl)methanamine is

finely powdered.

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3

mm.

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is

raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

Observation: The temperature range from the appearance of the first liquid droplet to the

complete liquefaction of the sample is recorded as the melting point range. A sharp melting

range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property of a liquid.

Protocol:

Sample Preparation: A small volume (a few milliliters) of (3-Ethoxy-4-
methoxyphenyl)methanamine is placed in a small test tube.

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test

tube containing the sample. The test tube is then attached to a thermometer.

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g.,

mineral oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of

the capillary tube. The heat is then removed, and the liquid is allowed to cool. The

temperature at which the liquid just begins to enter the capillary tube is recorded as the

boiling point.

Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential

applications in different formulations.

Protocol:

Solvent Selection: A range of solvents with varying polarities should be tested, including

water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.

Procedure: To a small, known amount of (3-Ethoxy-4-methoxyphenyl)methanamine (e.g.,

10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous

vortexing.

Observation: The solubility is determined by visual inspection. The compound is considered

soluble if a clear, homogeneous solution is formed. The approximate solubility can be

quantified by recording the volume of solvent required to dissolve the known mass of the

compound.

Determination of pKa by Potentiometric Titration
The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for

understanding its ionization state at different pH values.

Protocol:

Sample Preparation: A precise amount of (3-Ethoxy-4-methoxyphenyl)methanamine is

dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of

known concentration.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter

as the titrant is added in small increments.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, which is the point

where half of the amine has been protonated.

Synthesis and Reactivity
(3-Ethoxy-4-methoxyphenyl)methanamine can be synthesized via the reductive amination of

its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient

method for the preparation of benzylamines.

Starting Materials

Synthesis of Precursor

Reductive AminationIsovanillin
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(e.g., Diethyl Sulfate)

3-Ethoxy-4-methoxybenzaldehyde
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(e.g., NH3, NH4Cl)

Reducing Agent
(e.g., NaBH3CN, H2/Catalyst) (3-Ethoxy-4-methoxyphenyl)methanamine
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Caption: A general workflow for the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine.

The reactivity of (3-Ethoxy-4-methoxyphenyl)methanamine is characteristic of a primary

benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic
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properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic

C-H bonds can be susceptible to oxidation or functionalization under certain conditions.

Potential Biological Significance
Substituted benzylamines are a prevalent motif in many biologically active molecules and

approved drugs.[3] Their structural features allow them to interact with various biological

targets, including enzymes and receptors.
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Potential Pharmacological Outcomes
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Caption: Logical relationships of substituted benzylamines in drug development.

For instance, various substituted benzylamines have been investigated as inhibitors of

enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase type 3

(17β-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as

serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The
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specific substitution pattern on the benzene ring of (3-Ethoxy-4-
methoxyphenyl)methanamine makes it a valuable candidate for further investigation in drug

discovery programs targeting these and other biological pathways.

Spectral Data Analysis (Predicted and Analogous
Compounds)
Due to the lack of publicly available experimental spectra for (3-Ethoxy-4-
methoxyphenyl)methanamine, this section provides an analysis based on predicted data and

spectra from closely related compounds. This information can serve as a guide for the

characterization of this molecule.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different

types of protons in the molecule.

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).

Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.5-4.5 ppm.

Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene group around 4.0 ppm and a triplet

for the methyl group around 1.4 ppm.

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and

may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton.

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

Benzylic Carbon (-CH₂-NH₂): A signal around 40-50 ppm.

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon around 60-70 ppm and a

signal for the methyl carbon around 15 ppm.

FTIR Spectroscopy (Analogous Compounds)
The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows

characteristic absorption bands that can be expected to be similar in (3-Ethoxy-4-
methoxyphenyl)methanamine, with the addition of N-H stretching bands.

N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of (3-Ethoxy-4-methoxyphenyl)methanamine is expected to show a

molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns for benzylamines typically

involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a

stable iminium cation.

Conclusion
(3-Ethoxy-4-methoxyphenyl)methanamine is a versatile building block with significant

potential in the development of new therapeutic agents. This guide has summarized its known

and predicted physicochemical properties and provided standardized protocols for their

experimental determination. The outlined synthetic pathway and the discussion of its potential

biological activities highlight the importance of this compound in medicinal chemistry. Further

experimental investigation is warranted to fully characterize this molecule and explore its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

